
(E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H23F2N3O4 and its molecular weight is 407.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H23F2N3O4, with a molecular weight of 407.4 g/mol. The structure features a difluorophenyl group, a piperidine ring, and an imidazolidine-2,4-dione moiety, which contribute to its biological activity through various interactions with cellular targets .
The compound's mechanism of action involves interactions with specific enzymes and receptors. The difluorophenyl group enhances binding affinity through hydrophobic interactions, while the imidazolidine moiety participates in hydrogen bonding with target proteins. These interactions can modulate the activity of various biological pathways, potentially leading to therapeutic effects .
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features have shown high activity against colon cancer and leukemia cell lines by inducing DNA fragmentation and activating apoptotic pathways such as caspase-3 .
Enzyme Inhibition
The compound may also act as an inhibitor for specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth. Initial studies suggest that the imidazolidine structure may facilitate interactions with kinase domains .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of related compounds on HL-60 promyelocytic leukemia cells. The results indicated that certain derivatives caused significant DNA damage and apoptosis at specific concentrations .
- In Vivo Toxicity Studies : In animal models, doses of related compounds were administered to assess toxicity levels. Results showed tolerability at lower doses without significant adverse effects, suggesting a favorable safety profile for further development .
Research Findings Summary Table
Study | Findings | Cell Lines Tested | Mechanism |
---|---|---|---|
Study 1 | High cytotoxicity against colon cancer | HL-60 cells | DNA fragmentation and caspase activation |
Study 2 | Potential kinase inhibition | Various cancer lines | Disruption of signaling pathways |
Study 3 | Favorable safety profile in vivo | Mice models | No significant toxicity at tested doses |
Wissenschaftliche Forschungsanwendungen
Antidiabetic Applications
Recent studies have indicated that imidazolidine-2,4-dione derivatives can exhibit significant antidiabetic properties. The compound has been synthesized and evaluated for its ability to inhibit certain pathways involved in glucose metabolism.
Key Findings:
- A study demonstrated that derivatives of imidazolidine-2,4-dione showed promising antidiabetic activity, with one derivative (3b) exhibiting a 33% inhibitory rate against glucose elevation in diabetic models .
- Further modifications of these compounds are being explored to enhance their efficacy and reduce side effects associated with traditional antidiabetic medications.
Table 1: Antidiabetic Activity of Imidazolidine Derivatives
Compound | Inhibitory Rate (%) | Remarks |
---|---|---|
3b | 33 | Most potent derivative identified |
6a | Moderate | Potential for further development |
3c | -40 | Indicated glucose rising effect |
Anticancer Applications
The compound has also been investigated for its anticancer properties. Its structure allows it to interact with various biological targets implicated in cancer cell proliferation and survival.
Key Findings:
- Research indicates that derivatives of imidazolidine-2,4-dione can inhibit anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2), which are crucial for cancer cell survival .
- One derivative (8k) demonstrated better growth inhibitory effects on K562 (chronic myeloid leukemia) and PC-3 (prostate cancer) cell lines compared to established anticancer agents .
Table 2: Anticancer Activity of Imidazolidine Derivatives
Compound | Cell Line Tested | Growth Inhibition (%) |
---|---|---|
8k | K562 | Significant |
WL-276 | PC-3 | Moderate |
Neuropharmacological Applications
The neuropharmacological potential of imidazolidine derivatives has been explored, particularly their effects on serotonin transporters and receptors.
Key Findings:
- Some derivatives have shown high affinity for serotonin transporters (SERT) and serotonin receptors (5-HT1A), suggesting potential applications in treating mood disorders and anxiety .
- The interaction profiles indicate that these compounds could serve as dual-action agents, targeting both serotonin reuptake and receptor modulation.
Table 3: Neuropharmacological Activity
Compound | Target Receptor | Affinity (nM) |
---|---|---|
Compound 3 | SERT | >7.5 |
Compound 6 | 5-HT1A | <350 |
Eigenschaften
IUPAC Name |
1-[1-[(E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O4/c1-29-11-10-24-19(27)13-25(20(24)28)16-6-8-23(9-7-16)18(26)5-2-14-12-15(21)3-4-17(14)22/h2-5,12,16H,6-11,13H2,1H3/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBBGZWZSVGBLY-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C=CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)/C=C/C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.